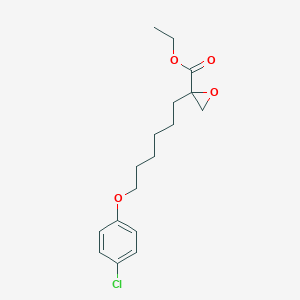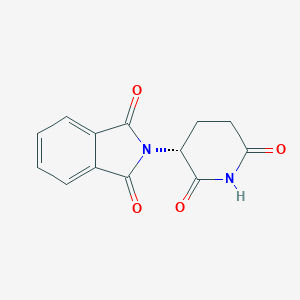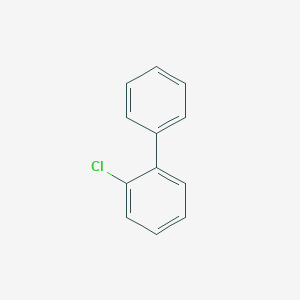
2-Chlorobiphenyl
Overview
Description
2-Chlorobiphenyl (2-CB) is an organic compound that belongs to the class of aromatic compounds known as polychlorinated biphenyls (PCBs). It is a colorless, odorless, crystalline solid with a melting point of 64 °C and a boiling point of 293 °C. 2-CB is produced by the chlorination of biphenyl and is used in a variety of scientific research applications.
Safety and Hazards
Future Directions
The potential application of ZnO- [10%]BiOI heterostructure as a highly effective photocatalyst for recalcitrant contaminants in water has been demonstrated . This suggests that future research could focus on the development of more efficient photocatalysts for the degradation of 2-chlorobiphenyl and other similar compounds.
Mechanism of Action
Target of Action
2-Chlorobiphenyl, also known as PCB-1, is a type of polychlorinated biphenyl (PCB) that has been found to interact with various targets in the body . One of the primary targets of this compound is the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The mode of action of this compound involves both oxidative and reductive processes . Under aerobic conditions, this compound is degraded by nanoscale zero-valent iron (nZVI), leading to the generation of reactive oxygen species (ROS) that play a vital role in the transformation of contaminants . The main reductive dechlorination product is biphenyl .
Biochemical Pathways
The degradation of this compound involves several biochemical pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs, leading to the formation of cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .
Pharmacokinetics
It is known that pcbs, in general, are resistant to degradation due to their chemical stability . They are also known to bioaccumulate, leading to potential harmful health effects .
Result of Action
The action of this compound results in the degradation of the compound into less chlorinated congeners . This degradation process can lead to the formation of biphenyl, 2-chlorophenol, and 2-hydroxybiphenyl . The degradation of this compound can also result in the generation of reactive oxygen species (ROS), which can have various effects on cellular processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of dissolved oxygen can enhance the oxidative degradation of this compound . Additionally, the degradation efficiency of this compound is higher under acidic conditions than basic conditions . The presence of natural organic matters (NOMs) can also increase the degradation efficiency of this compound . Furthermore, sunlight can drive the photodegradation of this compound in surface waters .
Biochemical Analysis
Biochemical Properties
2-Chlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It can be oxidized by a variety of structurally unrelated compounds, including steroids, fatty acids, and xenobiotics . The oxidation process involves the transformation of this compound into other compounds, which can further participate in various biochemical reactions .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found to alter bile acid biosynthesis and amino acid metabolism in cells . These alterations can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, hydroxyl radicals generated by nanoscale zero-valent iron at low pH could efficiently degrade this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, under both anaerobic and aerobic conditions, the removal efficiency of this compound was found to be 65.5% and 59.4%, respectively, after 4 hours at a pH of 5.0 . This suggests that this compound is relatively stable and does not readily degrade .
Metabolic Pathways
This compound is involved in various metabolic pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
properties
IUPAC Name |
1-chloro-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXBNTIAOJWAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040298 | |
| Record name | 2-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2051-60-7, 27323-18-8 | |
| Record name | 2-Chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monochlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E08SP4D3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Chlorobiphenyl typically degraded in the environment?
A1: this compound can be degraded through both biotic and abiotic pathways. Microbial degradation, particularly by specific bacterial strains, plays a crucial role. [, , ] For instance, Alcaligenes eutrophus H850 can degrade a broad spectrum of PCBs, including this compound. [] Abiotic degradation methods, such as photocatalytic oxidation using titanium dioxide and sonolysis, have also shown promise. [, , ]
Q2: What are some challenges in remediating this compound contaminated sites?
A2: The hydrophobic nature of this compound leads to its strong sorption to soil and sediment particles, limiting its bioavailability for microbial degradation. [, , ] Additionally, the presence of other contaminants, like humic acids, can interfere with adsorption to remediation agents, such as activated carbon. []
Q3: What innovative methods are being explored for this compound remediation?
A3: Researchers are exploring various advanced technologies for more effective remediation:
- Reactive Activated Carbon (RAC): Impregnating activated carbon with reactive iron/palladium nanoparticles enhances both adsorption and dechlorination of this compound. [, ]
- Supercritical Water Oxidation (SCWO): This process utilizes supercritical water and an oxidant, like hydrogen peroxide, to effectively destroy this compound at high temperatures and pressures. [, ]
- Bimetallic Nanoparticles: Highly dispersed Pd-Fe nanoparticles, synthesized using ultrasonic irradiation, have shown enhanced reactivity and efficiency in the reductive dechlorination of this compound. [, ]
- Electrocatalytic Dechlorination: Using a palladium-modified nickel foam electrode in an electrochemical reactor has demonstrated effective dechlorination of this compound in aqueous solutions. []
Q4: How does the structure of this compound influence its degradation?
A4: The position of the chlorine atom on the biphenyl ring influences the degradation rate. Research shows that 4-chlorobiphenyl degrades faster than this compound under certain conditions. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C12H9Cl and a molecular weight of 188.64 g/mol.
Q6: Which analytical techniques are commonly used to identify and quantify this compound?
A6: Gas chromatography coupled with electron capture detectors (GC-ECD) and mass spectrometry (GC-MS) are widely employed for identifying and quantifying this compound in environmental samples. [] High-performance liquid chromatography (HPLC) can also be used, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]
Q7: How do researchers study the degradation kinetics of this compound?
A7: Degradation kinetics are often assessed by monitoring the disappearance of the parent compound (this compound) and the formation of degradation products over time. This information helps determine reaction rate constants and elucidate the reaction mechanisms involved. [, , ]
Q8: What are the known toxic effects of this compound?
A8: While research on the specific toxicological effects of this compound is limited, it is considered a potential endocrine disruptor like other PCBs. []
Q9: How do microorganisms metabolize this compound?
A9: Microorganisms, particularly bacteria, can metabolize this compound through oxidative pathways. The process typically involves the activity of enzymes like biphenyl dioxygenase, leading to the formation of hydroxylated metabolites and ultimately, breakdown products like chlorobenzoates. [, , ]
Q10: Are there differences in how different PCB congeners are metabolized?
A10: Yes, the metabolism of PCB congeners, including this compound, varies depending on factors like the degree and position of chlorination. Generally, lower chlorinated biphenyls are metabolized more readily than highly chlorinated congeners. []
Q11: How is this compound synthesized?
A11: this compound can be synthesized through various methods, including the Gomberg reaction, where benzene reacts with a diazonium salt derived from 2-chloroaniline. [] This reaction can be modified to incorporate radiolabeled carbon for specific applications.
Q12: How does the dihedral angle of this compound influence its reactivity?
A12: The dihedral angle, which describes the twist between the two phenyl rings, influences the conjugation and electronic properties of the molecule. This, in turn, affects its ionization energy and fragmentation patterns upon electron impact ionization. []
Q13: What is the role of palladium in the catalytic dechlorination of this compound?
A13: Palladium acts as a catalyst by providing a surface for the dechlorination reaction to occur more efficiently. It facilitates the cleavage of the carbon-chlorine bond, leading to the formation of biphenyl. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

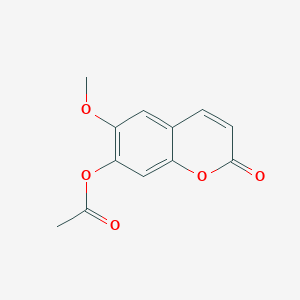

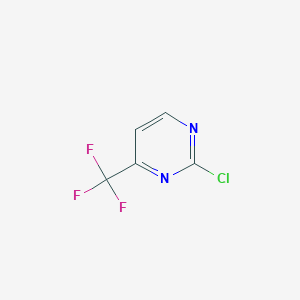
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)


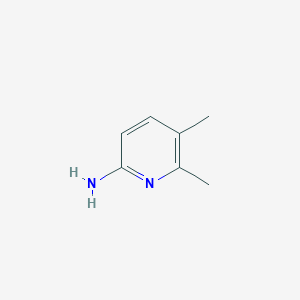
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
